molecular formula C16H20N4O2 B7633068 N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]-4-methoxybenzamide

N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]-4-methoxybenzamide

Cat. No. B7633068
M. Wt: 300.36 g/mol
InChI Key: IUCYELCXNOEJQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]-4-methoxybenzamide, also known as DMPEB, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various areas of research, including cancer treatment, drug development, and neuroscience. In

Mechanism of Action

The mechanism of action of N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]-4-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and survival. Specifically, N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]-4-methoxybenzamide has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. This inhibition leads to the activation of apoptosis and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]-4-methoxybenzamide has been shown to have various biochemical and physiological effects. In addition to its inhibition of PARP, N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]-4-methoxybenzamide has also been shown to inhibit the activity of certain kinases, which are involved in cell signaling and growth. This compound has also been shown to have anti-inflammatory effects, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]-4-methoxybenzamide for lab experiments is its potential use in cancer research. This compound has shown promise in inhibiting the growth of various types of cancer cells, and it may be useful for developing new cancer treatments. Additionally, N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]-4-methoxybenzamide has been shown to enhance the efficacy of certain drugs, which may be useful for drug development. However, one limitation of N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]-4-methoxybenzamide is its limited solubility in water, which may make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]-4-methoxybenzamide research. One area of interest is the development of N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]-4-methoxybenzamide-based cancer treatments. This compound has shown promise in inhibiting the growth of various types of cancer cells, and it may be useful for developing new treatments that are more effective and less toxic than current treatments. Additionally, N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]-4-methoxybenzamide may be useful for developing new drugs that are more effective against certain diseases. Finally, more research is needed to fully understand the mechanism of action of N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]-4-methoxybenzamide and its potential uses in various areas of scientific research.

Synthesis Methods

N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]-4-methoxybenzamide can be synthesized using a multi-step process that involves the reaction of 4-methoxybenzamide with 3,6-dimethylpyrazine-2-carboxylic acid. The reaction is catalyzed by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]-4-methoxybenzamide has been studied for its potential use in various areas of scientific research. One of the most promising areas is cancer treatment. N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]-4-methoxybenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been studied for its potential use in drug development, as it has been shown to enhance the efficacy of certain drugs. Additionally, N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]-4-methoxybenzamide has been studied for its potential use in neuroscience, as it has been shown to have neuroprotective effects.

properties

IUPAC Name

N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-11-10-19-12(2)15(20-11)17-8-9-18-16(21)13-4-6-14(22-3)7-5-13/h4-7,10H,8-9H2,1-3H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCYELCXNOEJQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)NCCNC(=O)C2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]-4-methoxybenzamide

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